Millimolar Potency Defines ENMD-1068 as a Low-Affinity PAR2 Tool Compound Distinct from High-Potency Allosteric Modulators
ENMD-1068 exhibits an IC50 of 1.2 ± 0.4 mM for inhibition of PAR2-mediated intracellular calcium release in human monocyte-derived macrophages, making it 1000-fold less potent than GB88 (IC50 1.6 ± 0.5 μM) [1][2]. In colonocytes, ENMD-1068 shows IC50 of 5 mM compared to 8 μM for GB88, representing a 625-fold potency difference [3]. This millimolar potency profile contrasts sharply with I-191 (nanomolar-range potency with pIC50 of 7.2 in cell-based assays) and AZ3451 (IC50 of 23 nM) [4], positioning ENMD-1068 as a low-affinity reference antagonist suitable for studies where high concentrations are required to achieve complete receptor blockade without off-target allosteric effects.
| Evidence Dimension | PAR2 antagonism potency (Ca2+ mobilization inhibition) |
|---|---|
| Target Compound Data | IC50 = 1.2 ± 0.4 mM |
| Comparator Or Baseline | GB88: IC50 = 1.6 ± 0.5 μM |
| Quantified Difference | GB88 is 750-1000× more potent than ENMD-1068 |
| Conditions | Fluorescence assay measuring PAR2-induced intracellular Ca2+ release in human monocyte-derived macrophages |
Why This Matters
Procurement decisions require matching compound potency to experimental design: ENMD-1068's millimolar potency makes it appropriate as a low-affinity control antagonist or for applications requiring high-concentration PAR2 blockade without concerns of off-target allosteric modulation.
- [1] Lohman RJ, Cotterell AJ, Barry GD, et al. An antagonist of human protease activated receptor-2 attenuates PAR2 signaling, macrophage activation, mast cell degranulation, and collagen-induced arthritis in rats. Br J Pharmacol. 2012;165(6):1831-1843. Data: IC50 GB88 1.6±0.5 μM vs ENMD-1068 1.2±0.4 mM. View Source
- [2] Core.ac.uk repository. An antagonist of human protease activated receptor-2 attenuates PAR2 signaling, macrophage activation, mast cell degranulation, and collagen-induced arthritis in rats. View Source
- [3] Antagonism of Protease-Activated Receptor 2 Protects against Experimental Colitis. Data: GB88 IC50 8 μM versus ENMD-1068 IC50 5 mM in colonocytes. View Source
- [4] Jiang Y, Yau MK, Lim J, et al. A Potent Antagonist of Protease-Activated Receptor 2 That Inhibits Multiple Signaling Functions in Human Cancer Cells. J Pharmacol Exp Ther. 2018;364(2):246-257. I-191 pIC50 7.2. View Source
